molecular formula C15H19N3O5S B584913 Carboxy Gliclazide-d4 CAS No. 1346602-90-1

Carboxy Gliclazide-d4

Cat. No.: B584913
CAS No.: 1346602-90-1
M. Wt: 357.417
InChI Key: DSNDPTBTZSQWJS-LZMSFWOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . It is used primarily as a stable isotope for research purposes. Stable heavy isotopes, including deuterium, have been incorporated into drug molecules to serve as tracers during drug development processes .

Scientific Research Applications

Pharmacological Mechanism and Clinical Pharmacology

Gliclazide, a sulphonylurea drug, plays a significant role in diabetes management due to its unique pharmacological mechanism. It stimulates insulin secretion through beta cell receptors and directly impacts intracellular calcium transport. This action is beneficial for improving the abnormal first phase insulin release in type 2 diabetes and has implications for second phase insulin release as well. Notably, gliclazide's ability to reduce platelet adhesion and aggregation, independent of its hypoglycemic effects, suggests potential for halting the progression of diabetic microangiopathy (Campbell, Lavielle, & Nathan, 1991). Furthermore, studies have explored its effects on reducing coagulant factors and enhancing fibrinolytic activity, indicating a broader therapeutic scope beyond glucose regulation (Holmes et al., 1984).

Modified Release Formulations

The development of gliclazide modified release (MR) represents a significant advancement in diabetes treatment, providing a sustained efficacy over extended periods. This formulation's design allows for a progressive drug release that matches the 24-hour glycemic profile of type 2 diabetic patients, improving patient compliance and treatment outcomes. Gliclazide MR's selectivity for pancreatic beta cell channels and its vascular protective actions highlight its comprehensive approach to diabetes management (Schernthaner, 2003).

Comparative Efficacy and Safety

When comparing gliclazide MR to other sulfonylureas and newer oral antihyperglycemic agents, it stands out for its high glucose-lowering efficacy, once-daily dosing, minimal side effects, and cardiovascular safety. This makes gliclazide MR a viable option for patients with type 2 diabetes, offering a balance between effective glucose control and patient safety (Colagiuri et al., 2018).

Biopharmaceutical Considerations

The biopharmaceutical characteristics of gliclazide, including solubility, permeability, and dissolution, play a critical role in its clinical application and formulation development. A comprehensive understanding of these properties is essential for optimizing drug delivery and efficacy, particularly in the development of immediate and extended release tablets (Mapa et al., 2020).

Genetic Influences on Pharmacokinetics and Pharmacodynamics

Genetic polymorphisms can significantly impact the pharmacokinetics and pharmacodynamics of sulfonylurea drugs, including gliclazide. The variability in drug metabolism and response due to genetic differences underscores the need for personalized medicine approaches in diabetes treatment to optimize therapeutic outcomes (Xu, Murray, & McLachlan, 2009).

Mechanism of Action

Target of Action

Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of this compound, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .

Mode of Action

This compound, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .

Pharmacokinetics

This compound, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .

Result of Action

The primary result of this compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Properties

IUPAC Name

4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNDPTBTZSQWJS-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.